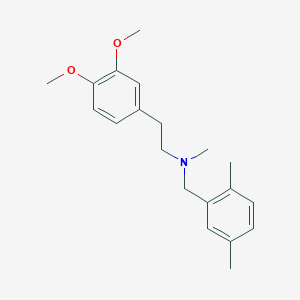
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine is a chemical compound commonly known as DOM or STP. It is a synthetic hallucinogen that has been used in scientific research to study the effects of hallucinogens on the brain and behavior. This compound is classified as a phenylethylamine and is structurally similar to mescaline and amphetamine.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by this compound is thought to lead to the release of various neurotransmitters such as dopamine and glutamate, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. These include alterations in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of the stress hormone cortisol, as well as the neurotransmitter serotonin. Additionally, this compound has been shown to produce changes in brain activity as measured by functional magnetic resonance imaging (fMRI).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine in lab experiments is its ability to produce profound alterations in perception, thought, and mood. This makes it a useful tool for studying the neural mechanisms underlying the effects of hallucinogens. However, one limitation of using this compound is its potential for abuse and the associated ethical concerns. Additionally, the effects of this compound can be unpredictable and may vary depending on the individual and the dose administered.
Zukünftige Richtungen
There are several future directions for research involving 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the neural mechanisms underlying the effects of this compound, as well as its long-term effects on brain function and behavior. Finally, there is a need for the development of safer and more effective hallucinogens for use in scientific research.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine involves the reaction of 3,4-dimethoxyphenylacetone with N-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The final product is then purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to produce profound alterations in perception, thought, and mood. This compound has been used in studies investigating the neural mechanisms underlying the effects of hallucinogens, as well as their potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15-6-7-16(2)18(12-15)14-21(3)11-10-17-8-9-19(22-4)20(13-17)23-5/h6-9,12-13H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXLNNKXFZCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)
![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)

![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)